N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzene-1-sulfonamide
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Overview
Description
This compound is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule, while 1 H-NMR and 13 C-NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to exhibit variable activity against different bacterial strains. For example, certain derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weights of these compounds are usually less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-7-11-20(12-8-18)34(31,32)27-19-9-5-17(6-10-19)23(30)28-13-15-29(16-14-28)24-26-21-3-1-2-4-22(21)33-24/h1-12,27H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVBVMMAGUYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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